molecular formula C14H18O B14343951 4-Methylidene-3-(1-phenylethyl)oxane CAS No. 93414-34-7

4-Methylidene-3-(1-phenylethyl)oxane

Cat. No.: B14343951
CAS No.: 93414-34-7
M. Wt: 202.29 g/mol
InChI Key: ZDIWCMUEENJGPJ-UHFFFAOYSA-N
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Description

4-Methylidene-3-(1-phenylethyl)oxane is an organic compound with a complex structure that includes a phenylethyl group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-3-(1-phenylethyl)oxane typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of oxindole with para-substituted aromatic aldehydes . The reaction conditions often include the use of a base such as piperidine in an ethanol solvent, and the reaction is carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-3-(1-phenylethyl)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced hydrocarbons.

    Substitution: Halogenated compounds.

Scientific Research Applications

4-Methylidene-3-(1-phenylethyl)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylidene-3-(1-phenylethyl)oxane involves its interaction with specific molecular targets. For instance, its anticancer properties are attributed to its ability to inhibit VEGFR-2 and PDGFR, which are involved in angiogenesis . The compound’s structure allows it to bind to these receptors, blocking their activity and thereby inhibiting the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzylidene-1,3-dihydro-2H-indol-2-one
  • 4-Chlorobenzylidene-1,3-dihydro-2H-indol-2-one
  • 4-Methoxybenzylidene-1,3-dihydro-2H-indol-2-one
  • 4-Methylbenzylidene-1,3-dihydro-2H-indol-2-one
  • 4-Nitrobenzylidene-1,3-dihydro-2H-indol-2-one

Uniqueness

4-Methylidene-3-(1-phenylethyl)oxane is unique due to its specific structural features, such as the presence of a phenylethyl group and an oxane ring

Properties

CAS No.

93414-34-7

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-methylidene-3-(1-phenylethyl)oxane

InChI

InChI=1S/C14H18O/c1-11-8-9-15-10-14(11)12(2)13-6-4-3-5-7-13/h3-7,12,14H,1,8-10H2,2H3

InChI Key

ZDIWCMUEENJGPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1COCCC1=C)C2=CC=CC=C2

Origin of Product

United States

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